Sulfadimethoxine sodium
Overview
Description
Synthesis Analysis
The synthesis of sulfadimethoxine involves multiple steps, starting from the sulfonamide group, integrating with other chemical groups to form the active compound. While specific synthesis methods for sulfadimethoxine sodium are not detailed in the provided papers, sulfonamides like sulfadimethoxine are typically synthesized through the reaction of sulfonyl chlorides with amines or by substituting the appropriate functional groups into a sulfanilamide structure. These processes involve complex chemical reactions, often requiring catalysts and specific conditions to achieve the desired product (Caira, 2007).
Scientific Research Applications
Veterinary Medicine : Sulfadimethoxine is commonly used in veterinary medicine. Its effectiveness and pharmacokinetics have been studied extensively in various animals, such as rainbow trout (Kleinow et al., 1992), turkeys (Mitrović, 1968), and lobsters (James & Barron, 1988).
Antibiotic Delivery System : A study by Lasserre et al. (1996) discussed the use of sulfadimethoxine in a zinc calcium phosphate ceramic system for antibiotic delivery, highlighting its potential in controlled drug release applications (Lasserre et al., 1996).
Environmental Fate and Photodegradation : Research by Guerard et al. (2009) investigated the photochemical fate of sulfadimethoxine in aquaculture waters, emphasizing its photodegradation under environmental conditions (Guerard et al., 2009).
Soil Remediation : Singh et al. (2015) explored the removal of sulfadimethoxine from soil, mediated by extracellular oxidoreductases, providing insights into the environmental remediation of sulfonamides (Singh et al., 2015).
Analytical Method Development : Almeida et al. (2013) developed a low-cost plastic membrane electrode for determining sulfadimethoxine levels in aquaculture waters, demonstrating its application in environmental monitoring (Almeida et al., 2013).
Degradation Kinetics : The degradation kinetics of sulfadimethoxine in manure under aerobic conditions were investigated, providing valuable information for agricultural contamination management (Wang et al., 2006).
Drug Interactions and Effects : Imamura et al. (1989) studied the differential effect of sodium bicarbonate on the disposition of sulfadimethoxine in rabbits, highlighting its pharmacokinetic aspects (Imamura et al., 1989).
Safety And Hazards
Sulfadimethoxine sodium is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDZQHMCPDUUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N4NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858735 | |
Record name | Sodium sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfadimethoxine sodium | |
CAS RN |
1037-50-9 | |
Record name | Sulfadimethoxine sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001037509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-(2,6-dimethoxy-4-pyrimidinyl)sulphanilamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADIMETHOXINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DG2B481W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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